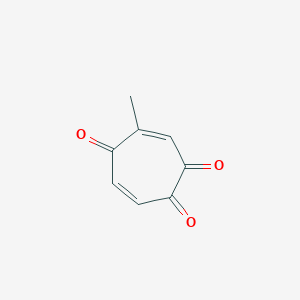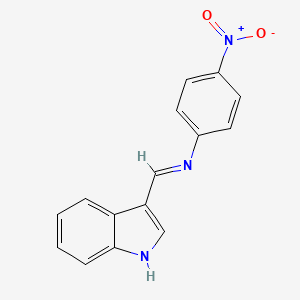
Benzenamine, N-(1H-indol-3-ylmethylene)-4-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, N-(1H-indol-3-ylmethylene)-4-nitro-: is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a benzenamine structure with an indole moiety and a nitro group, making it a versatile molecule in various chemical and biological applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-(1H-indol-3-ylmethylene)-4-nitro- typically involves the condensation reaction between 4-nitrobenzenamine and 1H-indole-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: Benzenamine, N-(1H-indol-3-ylmethylene)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated indole derivatives.
科学的研究の応用
Chemistry: In chemistry, Benzenamine, N-(1H-indol-3-ylmethylene)-4-nitro- is used as a precursor for synthesizing various complex molecules. It serves as a building block in organic synthesis and material science .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents .
Medicine: Research has shown that derivatives of this compound exhibit anti-inflammatory and antitumor activities. It is being explored for its potential in drug development and medicinal chemistry .
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .
作用機序
The mechanism of action of Benzenamine, N-(1H-indol-3-ylmethylene)-4-nitro- involves its interaction with various molecular targets. The indole moiety is known to interact with enzymes and receptors, modulating their activity. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of specific pathways, leading to the compound’s biological effects .
類似化合物との比較
- Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl-
- (Z)-N’((1H-indol-3-yl)methylene)nicotinohydrazide
- (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide
Comparison: Benzenamine, N-(1H-indol-3-ylmethylene)-4-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. Compared to its methyl and nicotinohydrazide analogs, the nitro derivative exhibits different reactivity and biological activity. The nitro group enhances its potential as a precursor for further chemical modifications and its application in various fields .
特性
CAS番号 |
111601-52-6 |
|---|---|
分子式 |
C15H11N3O2 |
分子量 |
265.27 g/mol |
IUPAC名 |
1-(1H-indol-3-yl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C15H11N3O2/c19-18(20)13-7-5-12(6-8-13)16-9-11-10-17-15-4-2-1-3-14(11)15/h1-10,17H |
InChIキー |
HCEQQBGGYWDSEA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


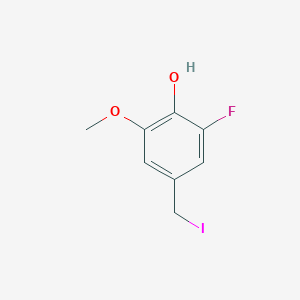
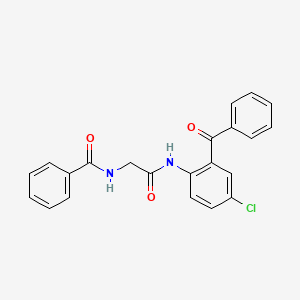
![4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14327857.png)
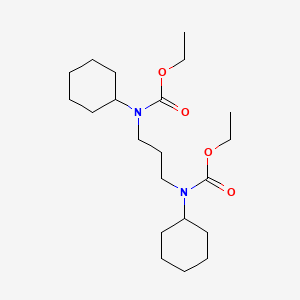
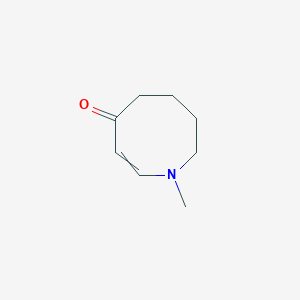
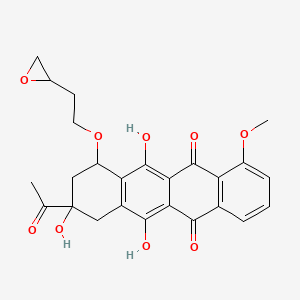
![3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide](/img/structure/B14327890.png)
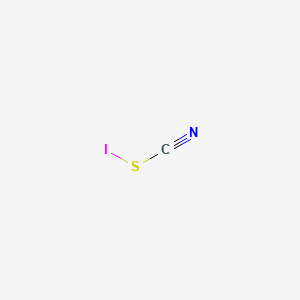
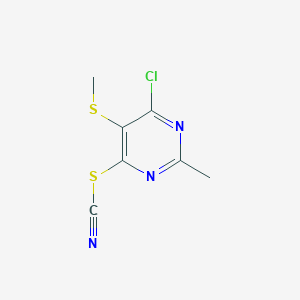
![Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]-](/img/structure/B14327906.png)
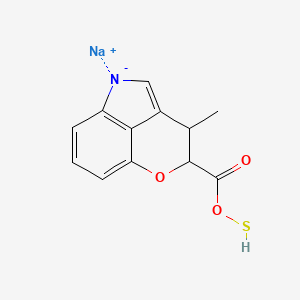
![4,4'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14327915.png)
![2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile](/img/structure/B14327923.png)
